molecular formula C11H18Cl2N2O B1520232 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride CAS No. 1185319-59-8

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride

Cat. No.: B1520232
CAS No.: 1185319-59-8
M. Wt: 265.18 g/mol
InChI Key: ZTGBBQJSXGGUCT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative, featuring a pyridine core linked to a piperidine ring via an ether spacer, is presented as a stable dihydrochloride salt to enhance solubility for in vitro and in vivo studies. The compound's core structure is closely related to a class of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme . LSD1 plays a key role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4) and is a validated drug target for certain cancers, including acute leukemias and solid tumors . Research on analogous 3-(piperidin-4-ylmethoxy)pyridine compounds has demonstrated high selectivity for LSD1 over related enzymes like monoamine oxidases (MAO-A/B) and exhibited potent anti-proliferative effects on several leukemia and solid tumor cell lines, with some derivatives achieving inhibitory constants (Ki) as low as 29 nM . The mechanism is proposed to involve competitive inhibition against the dimethylated H3K4 peptide substrate, where the protonated piperidine nitrogen may form a key hydrogen bond with Asp555 in the enzyme's active site . Beyond its primary investigation in oncology, the pyrrolopyridine scaffold, a related bicyclic system, is found in compounds with a broad spectrum of pharmacological activities, suggesting potential research avenues for this compound in other areas such as diseases of the nervous system . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(piperidin-4-yloxymethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h1-2,5,8,11-12H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGBBQJSXGGUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671479
Record name 3-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-59-8
Record name 3-{[(Piperidin-4-yl)oxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound is known to modulate the activity of these biological targets, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses.

Biological Activities

The compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Compounds with a similar structure have shown promising results as potent LSD1 inhibitors, with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses significant antibacterial and antifungal activities. Its structural features contribute to binding affinities with bacterial and fungal targets, enhancing its therapeutic potential against infections .
  • Neuroprotective Effects : The piperidinyl moiety in this compound is associated with neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential of this compound:

  • LSD1 Inhibition : A study demonstrated that derivatives containing the piperidinyl group effectively inhibited LSD1, suggesting a pathway for cancer therapy. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly affected potency .
  • Antimicrobial Evaluation : In vitro tests showed that compounds similar to this compound exhibited strong antimicrobial activity against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness compared to standard antibiotics .

Data Table: Biological Activity Summary

Activity Type Mechanism IC50/MIC Values References
AntitumorLSD1 inhibitionK_i = 650 nM
AntibacterialInhibition of bacterial growthMIC = 0.12 - 0.98 µg/mL
AntifungalInhibition of fungal growthMIC = 0.12 - 0.49 µg/mL
NeuroprotectiveInteraction with neuroreceptorsNot quantified

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a crucial building block for synthesizing more complex organic molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

  • Biological Activities : Research indicates potential interactions with various biological targets, suggesting roles in modulating enzyme activities and receptor functions.
  • Sirtuin Activation : Studies have explored its role in activating sirtuin proteins, which are involved in cellular regulation and longevity .

Medicine

  • Therapeutic Applications : Ongoing research investigates its use in developing new pharmacological agents targeting diseases such as cancer and fibromyalgia .
  • Inhibitor Studies : The compound has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), a target in cancer therapy due to its role in gene regulation .

Case Studies and Research Findings

Several studies highlight the compound's efficacy and potential therapeutic applications:

  • Study on SIRT1 Activation : A study published in Nature demonstrated that compounds similar to 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride could activate SIRT1, leading to enhanced cellular stress resistance .
  • Cancer Therapeutics : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .

Data Tables

Application AreaSpecific UseRelevant Findings
ChemistryBuilding BlockEssential for synthesizing complex organic molecules
BiologyEnzyme ModulationPotential to activate sirtuins, influencing cellular health
MedicineCancer TherapyInhibits LSD1, impacting gene expression related to cancer

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and molecular differences between 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions on Pyridine Key Structural Features
This compound 310880-81-0 C₁₁H₁₇Cl₂N₂O 296.18 3-position Piperidin-4-yloxymethyl group; dihydrochloride salt
2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride Not provided C₁₁H₁₆Cl₂N₂O₂ 303.18 2-methoxy, 4-piperidinyloxy Methoxy at 2-position; piperidinyloxy at 4-position
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate Not provided C₁₀H₁₈Cl₂N₂O₂ 269.17 4-position (pyridine attached to piperidinol) Piperidinol ring with hydroxyl group; dihydrochloride hydrate
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride PK03105E-1 C₁₁H₁₇Cl₂N₂O 296.18 3-methyl, 4-piperidin-3-yloxy Methyl at 3-position; piperidin-3-yloxy at 4-position

Key Observations :

  • Substituent Position: The position of the piperidine moiety on the pyridine ring significantly influences molecular interactions.

Recommendations for Future Research :

  • Activity Screening : Evaluate Ki values against LSD1 and related enzymes.
  • Solubility Studies : Compare aqueous solubility with hydrate forms (e.g., ).
  • Regulatory Mapping : Assess global compliance requirements for R&D and commercial use.

Preparation Methods

General Synthetic Approach

A typical synthetic route involves:

  • Preparation of a chloromethyl pyridine intermediate
    Starting from pyridine derivatives (e.g., 3-chloromethylpyridine or 2-chloromethylpyridine), chlorination or chloromethylation is performed to introduce a reactive chloromethyl group at the desired position on the pyridine ring.

  • Nucleophilic substitution with piperidin-4-ol
    The chloromethyl pyridine intermediate is reacted with piperidin-4-ol under basic conditions to substitute the chlorine atom with the piperidin-4-yloxy group, forming the ether linkage.

  • Salt formation
    The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid to yield the final product as a stable salt.

Specific Example (Adapted from Related Compounds)

While direct detailed procedures for 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride are limited, analogous preparations from related compounds such as 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride provide a framework:

Step Reagents/Conditions Description
1 Pyridine derivative + Thionyl chloride or chloromethylation reagents Formation of chloromethyl pyridine intermediate
2 Piperidin-4-ol + base (e.g., sodium hydroxide, potassium carbonate) Nucleophilic substitution to form piperidin-4-yloxy methyl pyridine
3 Hydrochloric acid Formation of dihydrochloride salt

This approach is supported by the synthesis of related compounds where the chloromethyl pyridine hydrochloride is reacted with ethyl 4-hydroxypiperidine-1-carboxylate or piperidin-4-ol under basic conditions to afford the corresponding piperidin-4-yloxy methyl pyridine derivatives, followed by salt formation.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include toluene, methanol, and aqueous media. The choice of solvent affects solubility and reaction kinetics.
  • Bases: Alkali metal hydroxides or carbonates are typically employed to deprotonate piperidin-4-ol and facilitate nucleophilic substitution.
  • Temperature: Reflux conditions (e.g., 60–100°C) are often applied to drive the substitution reaction to completion.
  • Salt formation: Controlled addition of hydrochloric acid to the free base solution allows for the formation of the dihydrochloride salt with defined pH (around 4.0–4.5).

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 3-Chloromethylpyridine or analogs Commercially available or synthesized
Nucleophile Piperidin-4-ol Used in slight excess to ensure reaction completion
Base NaOH, K2CO3, or similar Stoichiometric or slight excess
Solvent Methanol, Toluene, Water mixtures Depends on solubility and reaction step
Temperature 60–100°C Reflux conditions preferred
Reaction time 12–24 hours Monitored by TLC or HPLC
Salt formation pH 4.0–4.5 Controlled by acid addition
Yield 70–90% (reported for related compounds) Dependent on purification and scale
Purity >98% (HPLC) Achieved by recrystallization

Research Findings and Considerations

  • The nucleophilic substitution step is sensitive to the quality of the chloromethyl pyridine intermediate and the piperidin-4-ol reagent.
  • Avoidance of toxic solvents and efficient recovery of reagents improve the sustainability and cost-effectiveness of the process, as demonstrated in related patent literature.
  • The dihydrochloride salt form enhances the compound’s stability and handling properties, which is critical for pharmaceutical applications.
  • Multi-step synthesis requires careful purification at intermediate stages to maintain high purity in the final product.
  • Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound is synthesized via reduction of 4-piperidone derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ether, respectively. Industrial methods employ catalytic hydrogenation (e.g., Pd/C) under inert atmospheres to prevent oxidation .
  • Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during reduction to minimize side reactions.
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>98% by HPLC) .
  • Scale-Up : Transitioning from batch to continuous flow reactors enhances reproducibility in industrial settings .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify piperidine and pyridine ring integration (e.g., δ ~8.5 ppm for pyridine protons) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 211.1) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, with >99% purity thresholds .
  • Elemental Analysis : Matches theoretical C, H, N, Cl content (e.g., C: 45.3%, H: 5.3%) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Desiccate at –20°C under argon to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light (UV-sensitive) .

Advanced Research Questions

Q. How can computational modeling be applied to predict and optimize synthesis pathways?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states for reduction or substitution steps .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., THF vs. DMF for substitution yields) .
    • Case Study : ICReDD’s workflow reduced optimization time for analogous piperidine derivatives by 40% through computational-experimental feedback loops .

Q. How to address discrepancies in reported biological activities across studies?

  • Root Causes :

  • Purity Variability : Impurities >2% (e.g., residual solvents) can skew receptor binding assays .
  • Assay Conditions : pH (7.4 vs. 6.8) impacts protonation states, altering affinity for targets like serotonin receptors .
    • Resolution :
  • Standardization : Use USP-grade reagents and validate assays with positive controls (e.g., paroxetine for off-target checks) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., hierarchical Bayesian regression) .

Q. What strategies are effective in elucidating the reaction mechanisms of substitution and oxidation reactions?

  • Mechanistic Probes :

  • Isotopic Labeling : ²H/¹³C tracing in oxidation reactions identifies intermediates (e.g., pyridine N-oxide formation) .
  • Kinetic Studies : Monitor reaction rates via in situ FTIR to distinguish SN1 vs. SN2 pathways in halogenation .
    • Advanced Spectroscopy :
  • EPR : Detect radical intermediates during oxidation with KMnO₄ .

Q. How to design experiments to study interactions with biological targets, considering off-target effects?

  • In Vitro Screening :

  • Target Panels : Use broad receptor/kinase panels (e.g., CEREP) to identify off-target binding .
  • SPR/BLI : Quantify binding kinetics (kon/koff) for specificity analysis (e.g., KD < 1 µM for σ-1 receptors) .
    • In Silico Docking :
  • Molecular Dynamics : Simulate binding poses in GPCRs (e.g., 5-HT₆) to prioritize synthesis of high-affinity analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride
Reactant of Route 2
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3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride

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